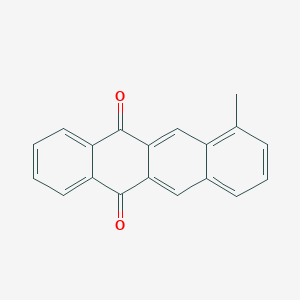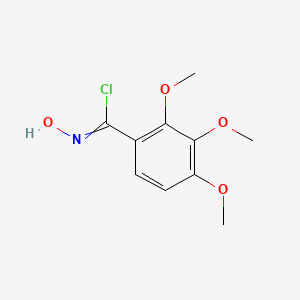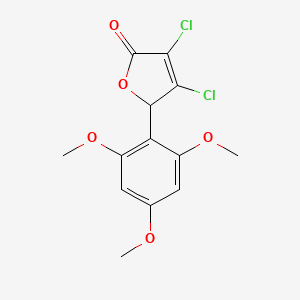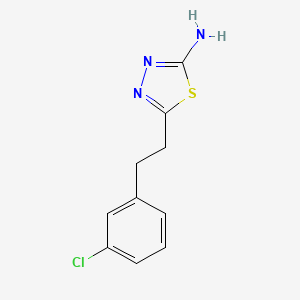
1-(tert-Butyloxycarbonyl)-2-(trifluoromethylsulfonyloxy)-1,4,5,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-1,4,5,6-tetrahydro-2-pyridyl Trifluoromethanesulfonate is a chemical compound that belongs to the class of trifluoromethanesulfonates. It is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound is characterized by the presence of a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-1,4,5,6-tetrahydro-2-pyridyl Trifluoromethanesulfonate typically involves the reaction of 1-Boc-1,4,5,6-tetrahydro-2-pyridyl alcohol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acid by-products formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the sensitive trifluoromethanesulfonate group .
Industrial Production Methods
In an industrial setting, the production of 1-Boc-1,4,5,6-tetrahydro-2-pyridyl Trifluoromethanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Boc-1,4,5,6-tetrahydro-2-pyridyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Bases: Pyridine, triethylamine, and potassium carbonate are often used to neutralize acids formed during reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from reactions involving 1-Boc-1,4,5,6-tetrahydro-2-pyridyl Trifluoromethanesulfonate depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amides, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
1-Boc-1,4,5,6-tetrahydro-2-pyridyl Trifluoromethanesulfonate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-Boc-1,4,5,6-tetrahydro-2-pyridyl Trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which makes the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to form new chemical bonds and create complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-methyl-1,4,5,6-tetrahydro-3-pyridyl Trifluoromethanesulfonate: Similar in structure but with a methyl group at the 4-position.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A cyclic urea used as a solvent and reagent in organic synthesis.
1,4,5,6-Tetrahydropyrimidine: Known for its use in carbon dioxide fixation and other chemical reactions.
Uniqueness
1-Boc-1,4,5,6-tetrahydro-2-pyridyl Trifluoromethanesulfonate is unique due to its specific structure and the presence of the trifluoromethanesulfonate group, which imparts high reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C11H16F3NO5S |
|---|---|
Peso molecular |
331.31 g/mol |
Nombre IUPAC |
tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H16F3NO5S/c1-10(2,3)19-9(16)15-7-5-4-6-8(15)20-21(17,18)11(12,13)14/h6H,4-5,7H2,1-3H3 |
Clave InChI |
VSLWJKISQFLUIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC=C1OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)




![2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685428.png)
![Naphtho[2,1-b]furan-1,2-dione](/img/structure/B13685435.png)
![8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13685436.png)


